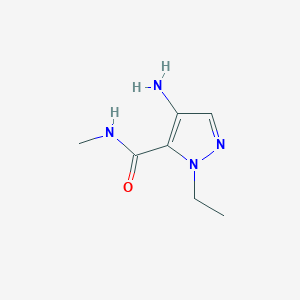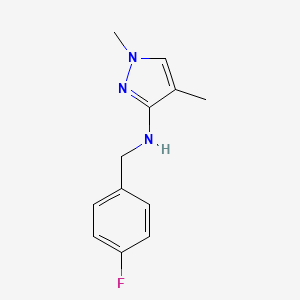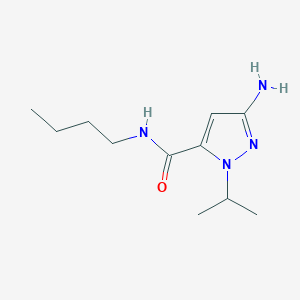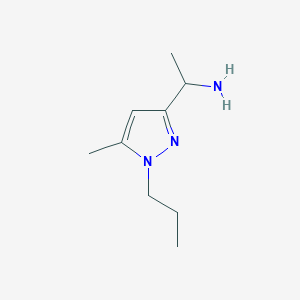![molecular formula C10H12Cl3N B11739754 1-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B11739754.png)
1-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-(2,4-ジクロロフェニル)シクロプロピル]-メタンアミン塩酸塩は、その独特の構造的特性で知られる化学化合物です。フェニル環の2位と4位に2つの塩素原子が置換され、メタンアミン部分にシクロプロピル基が結合しているのが特徴です。この化合物は、その独特の化学的挙動と潜在的な生物活性のために、さまざまな科学研究で用いられています。
準備方法
(1R,2S)-2-(2,4-ジクロロフェニル)シクロプロピル]-メタンアミン塩酸塩の合成は、通常、以下の手順を含みます。
シクロプロパン化: 最初のステップは、シクロプロピル環の形成です。これは、適切なアルケンとジアゾ化合物を遷移金属触媒の存在下で反応させることで実現できます。
置換: 2,4-ジクロロフェニル基の導入は、置換反応によって行われます。これは、適切な条件下で、シクロプロピル中間体と塩素化ベンゼン誘導体を反応させることを伴います。
アミノ化: 最後のステップは、メタンアミン基の導入です。これは、置換されたシクロプロピル中間体とアミン源を反応させ、その後塩酸塩を形成することで実現できます。
工業生産方法には、収率と純度を高めるためのこれらの手順の最適化、スケーラブルな反応条件と精製技術の使用が含まれる場合があります。
化学反応の分析
(1R,2S)-2-(2,4-ジクロロフェニル)シクロプロピル]-メタンアミン塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができ、対応する酸化生成物を生成します。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、還元された誘導体の生成をもたらします。
置換: この化合物は、求核剤または求電子剤との置換反応を起こすことができ、置換生成物を生成します。一般的な試薬には、ハロゲン、アルキル化剤、アシル化剤が含まれます。
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究への応用
(1R,2S)-2-(2,4-ジクロロフェニル)シクロプロピル]-メタンアミン塩酸塩は、次のような幅広い科学研究への応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして、さまざまな有機変換における試薬として使用されます。
生物学: この化合物は、細胞プロセスへの影響や生物学的標的との相互作用など、潜在的な生物活性について研究されています。
医学: 新規薬剤の開発における使用や創薬のためのリード化合物としての、潜在的な治療用途を調査するための研究が行われています。
工業: この化合物は、新素材の開発や他の化学化合物の生産における中間体として使用されています。
科学的研究の応用
1-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.
作用機序
(1R,2S)-2-(2,4-ジクロロフェニル)シクロプロピル]-メタンアミン塩酸塩の作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、受容体または酵素に結合し、その活性を調節し、下流のシグナル伝達経路に影響を与えることで、その効果を発揮する場合があります。関与する正確な分子標的と経路は、特定の生物学的コンテキストと化合物の相互作用の性質によって異なります。
類似の化合物との比較
(1R,2S)-2-(2,4-ジクロロフェニル)シクロプロピル]-メタンアミン塩酸塩は、次のような他の類似の化合物と比較することができます。
(1R,2S)-2-(3,4-ジフルオロフェニル)シクロプロピル]-メタンアミン塩酸塩: この化合物は、類似のシクロプロピル構造を有していますが、フェニル環の3位と4位にフッ素原子が置換されています。
(1R,2R)-2-(2,4-ジクロロフェニル)シクロプロピル]-メタンアミン塩酸塩: この化合物は、同じ置換基を有していますが、シクロプロピル基の立体化学が異なります。
類似化合物との比較
1-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride can be compared with other similar compounds, such as:
1-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]methanamine hydrochloride: This compound has a similar cyclopropyl structure but with fluorine atoms substituted at the 3 and 4 positions of the phenyl ring.
1-[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride: This compound has the same substituents but differs in the stereochemistry of the cyclopropyl group.
特性
分子式 |
C10H12Cl3N |
|---|---|
分子量 |
252.6 g/mol |
IUPAC名 |
[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-7-1-2-8(10(12)4-7)9-3-6(9)5-13;/h1-2,4,6,9H,3,5,13H2;1H/t6-,9-;/m0./s1 |
InChIキー |
OMPRMNLJCKYRLI-YDYUUSCQSA-N |
異性体SMILES |
C1[C@H]([C@H]1C2=C(C=C(C=C2)Cl)Cl)CN.Cl |
正規SMILES |
C1C(C1C2=C(C=C(C=C2)Cl)Cl)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11739675.png)
![N-[(2-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739677.png)

![4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11739684.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11739694.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739701.png)
![4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B11739703.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739715.png)


![[(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11739736.png)
amine](/img/structure/B11739737.png)
